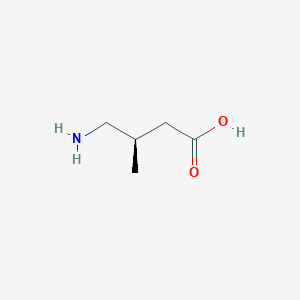

(3R)-4-amino-3-methylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-amino-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGLBWZXGIAIBU-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424995 | |

| Record name | Butanoic acid, 4-amino-3-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-92-3 | |

| Record name | Butanoic acid, 4-amino-3-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stereoselective Synthesis Methodologies for 3r 4 Amino 3 Methylbutanoic Acid

Chemoenzymatic Approaches for Enantiopure (R)- and (S)-4-Amino-3-methylbutanoic Acidtandfonline.comtandfonline.com

Chemoenzymatic methods provide a powerful and efficient route to enantiomerically pure (R)- and (S)-4-amino-3-methylbutanoic acid. tandfonline.comtandfonline.com These approaches leverage the high selectivity of enzymes for specific stereoisomers, often resulting in high yields and enantiomeric purity. tandfonline.comtandfonline.com

Enzymatic Hydrolysis Strategies (e.g., Pig Liver Esterase Applications for Chiral Resolution)tandfonline.com

A key chemoenzymatic strategy involves the enantioselective hydrolysis of a prochiral diester. tandfonline.comwikipedia.org Pig liver esterase (PLE) has been effectively utilized for the hydrolysis of dimethyl 3-methylglutarate. tandfonline.comtandfonline.comwikipedia.org This enzymatic reaction selectively hydrolyzes the pro-S-methoxycarbonyl group, yielding methyl (R)-3-(methoxycarbonyl)methylbutanoate with high enantiomeric excess. tandfonline.com This chiral monoester serves as a versatile intermediate for the synthesis of both (R)- and (S)-4-amino-3-methylbutanoic acid. tandfonline.comtandfonline.com The (R)-enantiomer is obtained by converting the remaining ester group to an amine, while the (S)-enantiomer is produced by converting the carboxylic acid group to an amine. tandfonline.comtandfonline.com This approach has been shown to produce the target compounds in high yields. tandfonline.com

Table 1: Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acid

| Starting Material | Enzyme | Key Intermediate | Target Product(s) |

|---|

Biocatalytic Cascade Systems and Enzyme Engineering for Chiral Inductionnih.gov

Modern advancements in biocatalysis include the development of multi-enzyme cascade systems and the engineering of enzymes for enhanced selectivity and activity. nih.gov While specific examples for the direct synthesis of (3R)-4-amino-3-methylbutanoic acid via cascade reactions are not extensively detailed in the provided results, the principles of biocatalytic cascades are well-established. nih.gov These systems can combine several enzymatic steps in a single pot, improving efficiency and reducing waste. For instance, a cascade could involve an initial enantioselective reduction of a ketone followed by amination to create the chiral amine center.

Enzyme engineering, including techniques like ancestral sequence reconstruction, can be employed to create novel enzymes with improved properties such as thermostability and substrate specificity. nih.gov This allows for the design of biocatalysts tailored for specific synthetic transformations, which could be applied to produce this compound with high precision.

Asymmetric Chemical Synthetic Pathways

Asymmetric chemical synthesis offers a range of methodologies to control the stereochemistry during the formation of this compound. These methods often rely on the use of chiral auxiliaries or the creation of diastereomeric intermediates to guide the formation of the desired stereocenter.

Chiral Auxiliary-Mediated Methodologies (e.g., Evans' Oxazolidinone for Chiral Control)wikipedia.orgresearchgate.netresearchgate.net

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans' oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis, including aldol (B89426) reactions and alkylations, due to their high levels of stereocontrol. wikipedia.orgresearchgate.netresearchgate.net The oxazolidinone is first acylated, and the resulting N-acyloxazolidinone can then undergo diastereoselective enolate formation and subsequent reaction. The steric bulk of the oxazolidinone substituent directs the approach of the electrophile, leading to a specific stereoisomer. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and recovered. wikipedia.org This methodology is a reliable and predictable way to control stereochemistry. researchgate.net

Table 2: Application of Evans' Oxazolidinone in Asymmetric Synthesis

| Reaction Type | Role of Oxazolidinone | Key Feature |

|---|---|---|

| Aldol Reactions | Directs the stereoselective formation of syn or anti aldol products. researchgate.netresearchgate.net | High diastereoselectivity controlled by the choice of Lewis acid and reaction conditions. researchgate.net |

Diastereoselective Reactions for Stereocenter Generationresearchgate.netresearchgate.net

The generation of the stereocenter in this compound can be achieved through various diastereoselective reactions. Asymmetric aldol reactions, often employing chiral auxiliaries like Evans' oxazolidinones, are a powerful tool for this purpose. researchgate.netresearchgate.net For instance, the reaction of a chiral N-acyl oxazolidinone-derived enolate with an appropriate aldehyde can generate a new stereocenter with high diastereoselectivity. Subsequent chemical transformations can then convert the aldol adduct into the target β-amino acid. The predictability of the stereochemical outcome is a significant advantage of this approach. researchgate.net

Integration of Strecker Synthesis and Reductive Amination in Chiral Systemswikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The Strecker synthesis is a classic method for producing amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The traditional Strecker synthesis yields a racemic mixture of α-amino acids. youtube.com However, this method can be adapted for asymmetric synthesis by using a chiral amine or a chiral catalyst. wikipedia.org The reaction proceeds through the formation of an α-aminonitrile, which is then hydrolyzed to the amino acid. masterorganicchemistry.commasterorganicchemistry.com

In the context of synthesizing this compound, a chiral variant of the Strecker synthesis could be envisioned starting from a suitable precursor. Alternatively, asymmetric reductive amination of a β-keto ester or a related carbonyl compound using a chiral amine or a chiral reducing agent can also be a viable route to establish the desired stereocenter.

Racemic Resolution Techniques for Enantiomeric Enrichment

The synthesis of a specific enantiomer often begins with a racemic mixture, which contains equal amounts of both the (R) and (S) enantiomers. Racemic resolution is the process of separating these enantiomers. While classical methods involving diastereomeric salt formation are common, more advanced techniques offer higher efficiency and selectivity.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution leverages the high stereospecificity of enzymes to differentiate between enantiomers in a racemic mixture. A common and effective strategy is the kinetic resolution of racemic amino acid esters using lipases. nih.gov In this approach, a racemic mixture of an ester of 4-amino-3-methylbutanoic acid is subjected to hydrolysis catalyzed by a lipase.

The enzyme, being chiral itself, interacts differently with the two enantiomers of the substrate. It selectively catalyzes the hydrolysis of one enantiomer (for instance, the L- or S-enantiomer) into the corresponding carboxylic acid at a much faster rate than the other. nih.gov This leaves the other enantiomer (the desired D- or R-enantiomer) largely unreacted in its ester form.

The resulting mixture contains the hydrolyzed (S)-acid and the unreacted (R)-ester. These two compounds have different chemical properties (acid vs. ester) and can be easily separated by standard techniques like extraction. The separated (R)-ester can then be hydrolyzed to yield the target this compound. Various lipases, such as those from Pseudomonas or Rhizopus, have been successfully used for resolving racemic amino acids. nih.gov The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often very high.

Table 1: Key Aspects of Lipase-Catalyzed Kinetic Resolution

| Parameter | Description | Relevance |

| Enzyme | Lipase (e.g., from Pseudomonas, Rhizopus) | The chiral catalyst that drives the selective reaction. |

| Substrate | Racemic methyl or ethyl 4-amino-3-methylbutanoate | The starting material containing both enantiomers. |

| Reaction | Selective hydrolysis of one enantiomeric ester. | Creates a separable mixture of an acid and an ester. |

| Products | (S)-4-amino-3-methylbutanoic acid and unreacted (R)-methyl 4-amino-3-methylbutanoate | These can be separated based on differing physical properties. |

| Outcome | High enantiomeric enrichment of the desired (R)-enantiomer. | Allows for the isolation of the target chiral compound. |

This table is generated based on the principles of enzymatic resolution of amino acids.

Derivatization Strategies during Synthesis

Derivatization, the transformation of a chemical compound into a product of similar structure, called a derivative, is a cornerstone of synthetic organic chemistry. In the synthesis of this compound, derivatization is used to protect functional groups, create key intermediates, and introduce new functionalities.

Esterification for Intermediate Formation (e.g., Methyl (3R)-4-amino-3-methylbutanoate)

The carboxylic acid group in this compound is often converted into an ester, such as methyl (3R)-4-amino-3-methylbutanoate. This derivatization serves multiple purposes: it protects the carboxylic acid from unwanted reactions and can facilitate purification. The formation of amino acid methyl esters is a common strategy in peptide synthesis and for creating synthetic intermediates.

A widely used method for this transformation is Fischer esterification, where the amino acid is heated with an alcohol (in this case, methanol) in the presence of an acid catalyst. To drive the reaction to completion, reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are often employed with methanol (B129727). Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, and also generates methyl sulfite, which aids in the esterification process. This method is highly efficient for preparing amino acid methyl ester hydrochlorides in excellent yields under mild conditions.

Table 2: Methods for the Synthesis of Amino Acid Methyl Esters

| Method | Reagents | Conditions | Typical Yield |

| Thionyl Chloride | Amino Acid, Methanol, Thionyl Chloride | Cooled initially, then reflux | High (e.g., 98.5%) |

| TMSCl | Amino Acid, Methanol, Trimethylchlorosilane | Room temperature | Good to Excellent |

| Acid Catalysis | Amino Acid, Methanol, Catalytic H₂SO₄ | Reflux | Moderate to High |

This table summarizes common esterification methods applicable to amino acids.

Nucleophilic Substitution Reactions for Chiral Amino Acid Derivatives

The amino group (-NH₂) of this compound or its ester derivatives is a potent nucleophile. This allows it to participate in nucleophilic substitution reactions to form a variety of new chiral derivatives. A primary example is N-acylation, where the amino group attacks an acylating agent.

In a typical N-acylation reaction, methyl (3R)-4-amino-3-methylbutanoate is treated with an acylating agent like an acid chloride (e.g., butyryl chloride) or an anhydride (B1165640) in the presence of a base. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. This addition-elimination mechanism results in the formation of a new amide bond, yielding an N-acyl- (or N-butyryl-) derivative. This reaction is fundamental in creating a diverse range of chiral building blocks for more complex molecules.

Table 3: Example of Nucleophilic Acyl Substitution

| Reactant | Nucleophile | Acylating Agent | Product |

| Methyl (3R)-4-amino-3-methylbutanoate | Amino Group (-NH₂) | Butyryl Chloride | Methyl (3R)-4-(butyrylamino)-3-methylbutanoate |

| Methyl (3R)-4-amino-3-methylbutanoate | Amino Group (-NH₂) | Acetic Anhydride | Methyl (3R)-4-(acetylamino)-3-methylbutanoate |

This table illustrates the N-acylation of the target amino ester with different acylating agents.

Applications of 3r 4 Amino 3 Methylbutanoic Acid As a Chiral Building Block in Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

The defined stereochemistry of (3R)-4-amino-3-methylbutanoic acid makes it a valuable precursor for synthesizing complex chiral molecules. A prominent example is its role in the preparation of key intermediates for important pharmaceutical agents.

A structurally related derivative, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , serves as a crucial intermediate in the synthesis of Sitagliptin . researchgate.netgoogle.comresearchgate.net Sitagliptin is a potent inhibitor of dipeptidyl peptidase IV (DPP-4) and is used as an oral medication for the treatment of type 2 diabetes. google.comnih.gov The synthesis of this key β-amino acid intermediate can be achieved through various methods, including the use of chiral starting materials like (S)-serine to establish the correct stereochemistry. researchgate.net In these synthetic routes, the core structure derived from a substituted β-amino acid is essential for the final drug's activity. The process often involves creating the β-amino acid moiety and then coupling it with the other major component of the drug, a triazolopyrazine structure. researchgate.net

Role in Peptide and Peptidomimetic Design

This compound is classified as a β-amino acid because its amino group is attached to the beta-carbon, two atoms away from the carboxyl group. wikipedia.org The incorporation of β-amino acids like this one into peptide chains is a common strategy in medicinal chemistry to create peptidomimetics. researchgate.net These are molecules that mimic the structure and function of natural peptides but have improved properties.

Peptides that include β-amino acids in their sequence, known as α/β-peptides, often exhibit enhanced stability against degradation by proteases, which is a significant advantage for developing peptide-based drugs. nih.gov The additional methylene (B1212753) group in the backbone of β-amino acids provides more conformational flexibility compared to their α-amino acid counterparts. researchgate.netpitt.edu This characteristic can be exploited to design molecules with specific three-dimensional structures and biological activities. nih.gov

Incorporation into Defined Secondary Structures

The design of peptides with predictable three-dimensional shapes is crucial for their biological function. Incorporating conformationally constrained amino acids is a key strategy to achieve this. nih.govresearchgate.netmdpi.com The substituents on a β-amino acid can influence the torsional angles of the peptide backbone, thereby favoring specific secondary structures. mdpi.com

β-peptides are known to form various helical structures, such as the 8-helix, 10-helix, and 12-helix, which are defined by the number of atoms in the hydrogen-bonded ring. wikipedia.org The alkyl substituents at the α and β positions of a β-amino acid backbone tend to favor a gauche conformation, which in turn influences the thermodynamic stability and folding preference of the peptide. wikipedia.org The (3R)-methyl group of this compound acts as such a conformational constraint, making it a useful tool for designing α/β-peptides that adopt well-defined secondary structures, such as turns and helices, which are critical for mimicking the bioactive conformation of natural peptides. pitt.edunih.gov

Development of Phosphothreonine Mimetics and Signal Transduction Probes

Protein phosphorylation is a key post-translational modification that regulates numerous cellular processes, including signal transduction. Phosphothreonine (pThr) is a critical component of many protein-protein interaction motifs. However, the phosphate (B84403) group in synthetic phosphopeptides is susceptible to cleavage by phosphatases, limiting their use as research tools.

To overcome this, stable analogs have been developed. A derivative of this compound, (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) , serves as a phosphatase-stable mimetic of phosphothreonine. researchgate.netnih.govnih.gov In Pmab, the oxygen atom linking the phosphorus to the side chain is replaced by a methylene group, creating a non-hydrolyzable phosphonic acid.

The synthesis of orthogonally protected Pmab suitable for solid-phase peptide synthesis has been reported, often using an Evans' oxazolidinone to induce the desired stereochemistry. nih.gov These Pmab-containing peptides have been successfully used as probes to study signal transduction pathways. For instance, they have been incorporated into ligands that bind to the polo-box domain (PBD) of polo-like kinase 1 (Plk1), a key regulator of the cell cycle. researchgate.netnih.gov These synthetic peptides retain binding efficacy similar to their natural pThr-containing counterparts, making them valuable tools for studying Plk1-mediated signaling events. nih.gov Furthermore, prodrug versions, such as the bis-pivaloyloxymethyl (POM) protected form, have been developed to mask the phosphonic acid's charge and improve cell membrane permeability. nih.gov

Contribution to Chiral Auxiliary Systems and Asymmetric Catalysis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While amino acids and their derivatives are widely used as chiral building blocks and in organocatalysis, specific, detailed applications of this compound as a chiral auxiliary in asymmetric catalysis are not extensively documented in readily available literature. However, its hydrochloride salt is commercially classified as a chiral auxiliary, indicating its potential use in this context. pitt.edu In a broader sense, its primary role as a chiral building block, as seen in the synthesis of complex molecules like the Sitagliptin intermediate, is its most significant contribution to asymmetric synthesis. researchgate.net

Investigation of Derivatives and Structural Analogs in Chemical Biology

Synthesis and Research on Functionalized Derivatives of (3R)-4-Amino-3-methylbutanoic Acid

Functionalization of the core structure of this compound is a key strategy to modulate its physicochemical and biological characteristics. These modifications primarily target the carboxyl and amino groups, the principal reactive sites of the molecule.

The carboxyl and amino groups of this compound are crucial for its biological activity and can be chemically modified to alter properties such as solubility, bioavailability, and target affinity. Esterification of the carboxylic acid group is a common strategy to mask its polarity, potentially improving membrane permeability. For instance, the synthesis of methyl N-butyryl-4-amino-3-methyl-methyl benzoate (B1203000) has been described, illustrating a method where the carboxyl group is converted to a methyl ester. google.com This type of modification can be achieved under acidic conditions in an alcohol solvent. google.com

The amino group can be modified through acylation, a reaction that can influence the compound's interaction with biological targets. The N-acylation of amino acids can be catalyzed by enzymes such as aminoacylases, which selectively acylate the α-amino group. nih.gov For example, N-butyryl-2-methylaniline is synthesized by reacting o-toluidine (B26562) with butyryl chloride. google.com While these examples are on related molecules, the principles can be applied to this compound to generate a library of derivatives with varied properties. Protecting the amino group is often a necessary step in multi-step syntheses, with common protecting groups being employed to prevent unwanted side reactions. google.com

| Modification Type | Reagents/Conditions | Potential Effect on Properties | Reference |

| Carboxyl Group Esterification | Alcohol, Acidic Conditions | Increased lipophilicity, altered solubility | google.com |

| Amino Group N-Acylation | Acyl Halides, Anhydrides | Modified biological activity, altered polarity | google.com |

| Enzymatic N-Acylation | Aminoacylases, Fatty Acids | Selective acylation, environmentally friendly process | nih.gov |

Phosphorylation is a critical post-translational modification that regulates numerous cellular processes. Consequently, the design and synthesis of phosphorylated amino acid analogs are of significant interest in chemical biology. Phosphono-mimetic analogs of this compound, where a phosphonic acid group replaces the carboxylic acid or is incorporated elsewhere, can serve as stable mimics of phosphorylated signaling molecules.

One notable example is the design and synthesis of (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab), a phosphothreonine mimetic. The synthesis of an N-Fmoc protected version of Pmab with a bio-reversible pivaloyloxymethyl (POM) prodrug form has been reported, facilitating its incorporation into peptides via solid-phase peptide synthesis. This approach creates phosphatase-stable phosphopeptide mimetics with improved cell membrane permeability, which is often limited by the dianionic charge of the phosphonic acid group.

| Analog | Description | Synthetic Strategy | Application |

| (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) | Phosphothreonine mimetic | Solid-phase peptide incorporation of N-Fmoc-Pmab(POM)2-OH | Probing protein-protein interactions involving phosphothreonine |

Comparative Structural Biology and Analog Design for Mechanistic Insights

The design and study of structural analogs of this compound provide valuable information about the structural requirements for its biological activity. By comparing the conformations and activities of these analogs, researchers can deduce the key interactions at the molecular level.

Beta-hydroxy-alpha-amino acids are important structural motifs found in many biologically active natural products. The synthesis of these compounds can be achieved through various methods, including aldol (B89426) reactions and enzymatic approaches. For instance, the l-threonine (B559522) transaldolase ObiH has been shown to catalyze the synthesis of a range of β-hydroxy-α-amino acids with high selectivity. nih.gov Another approach involves the direct aldol reaction of glycine (B1666218) Schiff bases catalyzed by a Brønsted base, yielding syn-β-hydroxy α-amino acids. acs.org

While direct analogs of this compound featuring a beta-hydroxy-alpha-methyl substitution have not been extensively reported, the existing synthetic methodologies provide a clear pathway for their creation. nih.govacs.orgnih.govgoogle.com The introduction of a hydroxyl group and an additional methyl group at these positions would significantly alter the molecule's stereochemistry and hydrogen-bonding capabilities, offering a powerful tool to probe its binding interactions with target proteins. The synthesis of γ-hydroxy-α-amino acid derivatives has been accomplished through enzymatic tandem aldol addition–transamination reactions, further expanding the toolbox for creating such analogs. nih.govacs.org

| Synthetic Method | Key Features | Potential for Analog Synthesis | Reference |

| l-Threonine Transaldolase (ObiH) Catalysis | High selectivity, scalable whole-cell platform | Generation of diverse β-hydroxy-α-amino acids | nih.gov |

| Brønsted Base-Catalyzed Aldol Reaction | syn-selective, uses glycine Schiff bases | Access to syn-β-hydroxy α-amino acid isomers | acs.org |

| Enzymatic Tandem Aldol Addition–Transamination | One-pot, two-step biocatalytic approach | Synthesis of γ-hydroxy-α-amino acid derivatives | nih.govacs.org |

The incorporation of γ-amino acids, such as this compound, into peptide backbones can induce unique conformational preferences and secondary structures not typically observed in peptides composed solely of α-amino acids. nih.gov The extended backbone of γ-amino acids can lead to the formation of novel helical structures and turns. wisc.edu

Studies on peptides containing γ-amino acids have shown that they can favor specific secondary structures, such as the 12/10-helix. wisc.edu The conformational impact of γ-amino acids is highly dependent on their substitution pattern and stereochemistry. For example, the crystal structures of model peptides containing β-, γ-, and δ-amino acids reveal dramatic conformational changes upon backbone homologation. nih.gov The analysis of peptides containing γ-aminobutyric acid (GABA) has shown that the presence of a γ-amino acid can significantly influence the fragmentation patterns in mass spectrometry, indicating a distinct structural impact. nih.gov

| Peptide Architecture | Key Structural Feature | Influence of γ-Amino Acid | Reference |

| 12/10-Helix | Alternating H-bond directionality | Enforced by specific cyclically constrained γ-amino acids | wisc.edu |

| Beta-Turn Mimetic | Chain reversal | Can be stabilized by C-H···O hydrogen bonds in peptides with γ-amino acids | nih.gov |

| Altered Fragmentation | Stable a3 ion in mass spectrometry | Observed in peptides containing γ-aminobutyric acid | nih.gov |

Molecular Interactions and Biochemical Mechanisms of 3r 4 Amino 3 Methylbutanoic Acid

Agonism at Metabotropic Glutamate (B1630785) Receptor Subtype 4 (mGluR4)

(3R)-4-Amino-3-methylbutanoic acid functions as an agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). ontosight.ai This receptor is part of the larger family of glutamate receptors, which are crucial for the neurotransmission of glutamate, the most prevalent excitatory neurotransmitter in the vertebrate nervous system. ontosight.ai The activation of mGluR4 is implicated in the regulation of synaptic transmission and neuroprotection. ontosight.ai

Molecular Recognition and Binding Specificity

The binding of agonists to metabotropic glutamate receptors, including mGluR4, occurs within the amino-terminal domain, which consists of two lobes that close upon agonist binding. nih.gov The specificity of this compound's interaction with mGluR4 is determined by the precise molecular architecture of this binding pocket.

Site-directed mutagenesis and radioligand binding studies have elucidated key amino acid residues within the mGluR4 binding site that are critical for agonist recognition. For instance, Lysine 405, a conserved residue across all eight mGluR subtypes, is fundamental for ligand binding. nih.gov Its mutation to alanine (B10760859) has been shown to nearly eliminate the binding of the agonist [³H]L-amino-4-phosphonobutyrate ([³H]L-AP4). nih.gov Other residues, while not conserved across all mGluRs, also contribute to the unique binding microenvironment of mGluR4. nih.gov For example, the mutation of both Lysine 74 and Lysine 317 to alanine results in a loss of ligand binding, though single mutations of these residues have no effect. nih.gov Furthermore, mutating Glutamate 287 on the second lobe to alanine also leads to a loss of [³H]L-AP4 binding. nih.gov These findings highlight that the determinants for high-affinity ligand binding are distributed across both lobes of the receptor's binding domain. nih.gov

The stereochemistry of this compound is crucial for its specific and effective binding. The (R) configuration dictates the spatial arrangement of its functional groups, allowing for optimal interaction with the chiral environment of the mGluR4 binding pocket. ontosight.ai This precise fit is essential for its agonistic activity, as different enantiomers of a molecule often exhibit varied biological effects. ontosight.ai

Mechanistic Studies of Glutamatergic Neurotransmission Modulation

Activation of mGluR4, a member of the group III mGluRs, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This mechanism is a key way in which this compound modulates glutamatergic neurotransmission. In studies using Chinese hamster ovary (CHO) cells transfected with human mGluR4, stimulation by agonists like L-2-amino-4-phosphonobutyrate (L-AP4) caused a reduction in forskolin-stimulated cAMP. nih.gov

Group III mGluR agonists are known to decrease glutamatergic transmission by inhibiting the release of glutamate. nih.gov This presynaptic inhibitory effect is a cornerstone of their modulatory function. For example, the group III mGluR agonist ACPT-I has been shown to significantly reduce the kainate-induced release of glutamate in the hippocampus of rats, a mechanism believed to be central to its neuroprotective effects. nih.gov By activating presynaptic mGluR4, this compound can similarly dampen excessive glutamate release, thereby playing a role in maintaining synaptic homeostasis and protecting against excitotoxicity.

Role in Signal Transduction Pathways through Mimetic Functionality

As an agonist, this compound mimics the action of the endogenous ligand, L-glutamate, at the mGluR4 receptor. nih.gov Upon binding, it induces a conformational change in the receptor, which in turn activates associated intracellular G-proteins. scbt.com mGluR4 is a member of the G-protein-coupled receptor (GPCR) family, and its activation initiates a cascade of intracellular signaling events. scbt.com

The primary signal transduction pathway associated with mGluR4 activation is the inhibition of adenylyl cyclase, leading to reduced production of the second messenger cAMP. nih.gov This modulation of the cAMP pathway can influence a variety of downstream cellular processes, including the activity of protein kinases and gene expression.

Furthermore, recent research has indicated that mGluRs can also engage in alternative signaling pathways. For instance, they can undergo desensitization and internalization through the actions of GPCR kinases (GRKs) and β-arrestins. nih.gov By interacting with other proteins like c-Jun N-terminal kinase 3 (JNK3) and MAPK/ERK, β-arrestins can facilitate distinct signaling cascades following agonist binding. nih.gov Through its mimetic functionality, this compound has the potential to engage these complex signaling networks, leading to a nuanced modulation of neuronal function.

Theoretical Frameworks for Stereochemistry-Activity Relationships

The biological activity of this compound is intrinsically linked to its three-dimensional structure. The (R)-configuration at the chiral center is a critical determinant of its potency and selectivity as an mGluR4 agonist. ontosight.ai This relationship between stereochemistry and activity is a fundamental concept in pharmacology.

The interaction between a chiral ligand like this compound and its receptor binding site, which is also chiral and composed of L-amino acids, is highly specific. Theoretical models of the mGluR4 binding pocket, often based on the crystal structure of related receptors like mGluR1, are used to understand these interactions. nih.gov These models help to rationalize why one enantiomer is more active than another. The precise spatial orientation of the amino and carboxylic acid groups, as well as the methyl group, in the (R)-enantiomer allows for a more favorable and stable interaction with the complementary residues in the mGluR4 binding site.

The development of other mGluR agonists has further informed our understanding of these structure-activity relationships. For example, the design of compounds like PCEP, which is based on the glutamate analog L-AP4, involves extending a carbon tail to reach less conserved regions of the binding pocket, aiming for greater receptor subtype selectivity. nih.gov These efforts underscore the importance of subtle structural modifications in dictating the pharmacological profile of a ligand.

Enzymatic Biotransformations and Amino Acid Metabolic Pathways in Research Systems (excluding human-specific metabolism)

In research settings, understanding the metabolic fate of a compound like this compound is crucial for interpreting experimental results. As a non-proteinogenic amino acid, it may be subject to biotransformation by various enzymes involved in amino acid metabolism.

While specific studies on the enzymatic biotransformation of this compound are not extensively detailed in the provided context, general principles of amino acid metabolism can be applied. In non-human research systems, it is plausible that this compound could be a substrate for aminotransferases, which would transfer its amino group to an α-keto acid, or decarboxylases, which would remove its carboxyl group. The presence of the methyl group may influence the rate and specificity of these enzymatic reactions.

Advanced Analytical and Spectroscopic Characterization Techniques for 3r 4 Amino 3 Methylbutanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of (3R)-4-amino-3-methylbutanoic acid. It provides detailed information about the chemical environment of each atom, enabling the precise assignment of its structure and stereochemistry.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals corresponding to the methyl, methylene (B1212753), and methine protons can be observed and assigned based on their chemical shifts and coupling patterns. For instance, the methyl group protons typically appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the butanoic acid backbone, the methyl group, and the aminomethyl group gives rise to a distinct signal, confirming the carbon skeleton of the compound. Predicted ¹³C NMR data can be a useful tool in the initial assignment of the carbon signals. np-mrd.orgnp-mrd.orgchemicalbook.com

Detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's planar structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~175-180 |

| C2 (CH₂) | ~2.2-2.4 | ~40-45 |

| C3 (CH) | ~2.5-2.7 | ~30-35 |

| C4 (CH₂) | ~2.8-3.0 | ~45-50 |

| C5 (CH₃) | ~0.9-1.1 | ~15-20 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for definitively establishing the connectivity and spatial arrangement of atoms, which is essential for confirming the (R)-configuration at the chiral center.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between the protons on C2 and C3, C3 and C4, and C3 and the methyl group, confirming the bonding sequence. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, providing a clear picture of the C-H framework. u-tokyo.ac.jp

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. For this compound, ROESY or NOESY can be used to determine the relative stereochemistry by observing spatial correlations between the methyl group protons and the protons on the chiral center and the adjacent methylene group. u-tokyo.ac.jp This information is critical for confirming the three-dimensional structure and the (R)-configuration. u-tokyo.ac.jp

Mass Spectrometry (MS) for Molecular Characterization and Purity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound and its fragments. This is a critical step in confirming the identity of the compound and distinguishing it from isobaric impurities.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acids. nih.govnih.gov In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. uni.lu The accurate mass of these ions, as determined by HRMS, confirms the molecular weight of the compound. nih.gov

Interactive Data Table: Predicted m/z Values for this compound Adducts in ESI-MS

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.08626 |

| [M+Na]⁺ | 140.06820 |

| [M+K]⁺ | 156.04214 |

| [M-H]⁻ | 116.07170 |

Data sourced from predicted values. uni.lu

While ESI is often the preferred method, other ionization techniques can provide complementary information.

Chemical Ionization (CI-MS): CI is another soft ionization technique that results in less fragmentation than Electron Impact ionization, often producing a prominent protonated molecular ion [M+H]⁺. wikipedia.orgpurdue.edulibretexts.org This can be useful for confirming the molecular weight. libretexts.org

Electron Impact (EI-MS): EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. nist.govnist.govnist.gov The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can be used for structural elucidation by analyzing the masses of the fragment ions. While the molecular ion may be weak or absent, the fragmentation pattern provides valuable structural information. nist.govnist.govnist.gov

Chromatographic Methodologies for Isolation and Enantiomeric Purity Determination

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the critical determination of its enantiomeric purity.

The enantiomeric purity of this compound is a crucial quality attribute. Chiral chromatography is the most direct and reliable method for separating and quantifying the two enantiomers. cat-online.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for enantiomeric separation. cat-online.comnih.gov The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers of 4-amino-3-methylbutanoic acid will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. cat-online.com Often, derivatization of the amino acid with a UV-active group is necessary for sensitive detection. cat-online.com

Chiral Gas Chromatography (GC): For GC analysis, the amino acid must first be converted into a volatile derivative. cat-online.com The derivatized enantiomers are then separated on a chiral capillary column. This method can also provide excellent separation and accurate quantification of the enantiomers. cat-online.com

The determination of enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

High Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids due to its high resolution, sensitivity, and speed. For a chiral molecule like this compound, HPLC methods must be capable of distinguishing between its enantiomers.

Standard reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the compound, separating it from starting materials, byproducts, and other impurities. However, to resolve the R- and S-enantiomers, chiral HPLC is required. Direct analysis of underivatized amino acids can be challenging because they are zwitterionic and often show poor solubility in the non-polar solvents used in some chromatographic methods. sigmaaldrich.com

Two primary strategies are employed for the chiral separation of amino acids like this compound:

Direct Separation with Chiral Stationary Phases (CSPs): This is the preferred method as it avoids additional reaction steps. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct resolution of underivatized amino acid enantiomers. sigmaaldrich.com These columns are compatible with a wide range of mobile phases, from organic to aqueous, making them suitable for polar and ionic compounds. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to different retention times.

Indirect Separation via Derivatization: This method involves reacting the amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. sigmaaldrich.com While effective, this approach adds complexity and the potential for introducing impurities or causing racemization during the derivatization step. sigmaaldrich.com

A typical HPLC setup for the analysis of a chiral amino acid would involve a system equipped with a UV detector, as the carboxyl group provides some UV absorbance, especially at lower wavelengths like 210 nm. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Amino Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) | To resolve the R- and S-enantiomers. sigmaaldrich.com |

| Mobile Phase | Methanol (B129727)/Water/Formic Acid mixture | To elute the compound and facilitate chiral recognition. sigmaaldrich.com |

| Flow Rate | ~1.0 mL/min | Standard analytical flow for optimal separation. |

| Detection | UV at 210-220 nm | For quantitative analysis based on the carboxyl chromophore. nih.gov |

| Temperature | Ambient or controlled (e.g., 25 °C) | To ensure reproducible retention times. |

Preparative and Analytical Chromatography (e.g., Column Chromatography, Thin-Layer Chromatography (TLC))

Both preparative and analytical chromatography are indispensable tools in the research and synthesis of this compound.

Column Chromatography Column chromatography is the primary method for the purification of chemical compounds on a larger scale. In a typical synthesis of this compound, column chromatography would be used to isolate the final product from unreacted starting materials, reagents, and any side products. Silica (B1680970) gel or alumina (B75360) are common stationary phases. The choice of eluent (mobile phase) is critical and is determined by the polarity of the target compound and the impurities to be removed. A gradient of solvents with increasing polarity is often used to effectively separate compounds with different affinities for the stationary phase.

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For amino acids, silica gel plates are commonly used as the stationary phase. reachdevices.com A solvent system, such as a mixture of n-butanol, acetic acid, and water, serves as the mobile phase. reachdevices.com

After the plate is developed, the separated spots are visualized. Since amino acids are typically not colored, a staining agent is required. Ninhydrin is a common choice, which reacts with the primary amine group of the amino acid to produce a characteristic purple or brownish spot. reachdevices.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

Table 2: Example TLC System for Amino Acid Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel Plate reachdevices.com |

| Mobile Phase | n-Butanol : Acetic Acid : Water (3:1:1 by volume) reachdevices.com |

| Visualization | Ninhydrin stain, followed by heating reachdevices.com |

| Analyte | 5 µg of amino acid solution applied as a spot reachdevices.com |

The following Rf values are for representative amino acids on a silica plate with the system described above and serve as an illustration of the technique. reachdevices.com

| Amino Acid | Rf Value on Silica |

| Alanine (B10760859) | 0.30 |

| Aspartic Acid | 0.24 |

| Leucine | 0.61 |

| Phenylalanine | 0.62 |

| Proline | 0.24 |

| Serine | 0.26 |

Chiroptical Spectroscopy for Absolute Configuration Confirmation (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy techniques are essential for confirming the absolute configuration of a chiral molecule. They measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotation Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This is a fundamental property of enantiomers, where one enantiomer rotates the light in a clockwise (+) direction (dextrorotatory) and the other rotates it in an equal and opposite counter-clockwise (-) direction (levorotatory). The specific rotation, [α], is a standardized value that is characteristic of a compound under specific conditions (temperature, wavelength, solvent, and concentration). For this compound, measuring a specific rotation value that matches the literature value for the pure R-enantiomer provides strong evidence of its identity and enantiomeric purity.

Circular Dichroism (CD) Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. It provides information about the stereochemical features of the molecule.

For amino acids, the CD spectrum is dominated by the electronic transitions of the carboxyl or carboxylate chromophore. nih.gov In aqueous solutions, amino acids typically show a single broad CD band around 205 ± 10 nm, which corresponds to the n → π* electronic transition of the carboxylate anion. nih.gov The sign and magnitude of this band are directly related to the absolute configuration at the chiral center. Therefore, measuring the CD spectrum of a sample of 4-amino-3-methylbutanoic acid and observing the expected Cotton effect for the R-configuration provides definitive confirmation of its stereochemistry. Gas-phase CD studies, while more complex to perform, can reveal more detailed spectral features by eliminating solvent effects. nih.gov

Emerging Research Frontiers and Future Prospects for 3r 4 Amino 3 Methylbutanoic Acid

Innovations in Stereoselective Synthesis and Scalable Production

The precise three-dimensional arrangement of atoms in a molecule is paramount for its biological activity. For (3R)-4-amino-3-methylbutanoic acid, the stereocenter at the C3 position is critical. Consequently, the development of efficient and highly stereoselective synthetic methods is a foundational research frontier. Current research in the asymmetric synthesis of structurally related β-amino acids highlights several promising strategies that could be adapted and optimized for the production of the (3R)-enantiomer.

Recent advances in the catalytic asymmetric synthesis of β-amino acids have centered on transition metal catalysis, organocatalysis, and biocatalysis. rsc.org Asymmetric hydrogenation, for instance, has proven effective for creating chiral centers with high enantioselectivity. A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a structurally similar γ-amino acid, utilizes an asymmetric hydrogenation of a β-substituted α,β-unsaturated ester with a rhodium-Me-DuPHOS catalyst, achieving high enantiomeric excess. nih.gov This approach, which involves optimizing the substrate and catalyst, could be a viable strategy for producing this compound. nih.gov

Biocatalysis offers a particularly attractive avenue for the green and scalable production of chiral amines and amino acids. mdpi.com Enzymes such as transaminases, decarboxylases, and reductases can exhibit exquisite stereoselectivity. For example, a recently discovered enzyme, UstD, performs a highly selective decarboxylative aldol (B89426) addition to create γ-hydroxy amino acids, and has been engineered for improved efficiency. nih.gov The development of novel biocatalysts or the engineering of existing ones could provide a direct and efficient route to this compound. The synthesis of related compounds, such as (R)-3-aminobutanol from (R)-3-aminobutyric acid, demonstrates the feasibility of stereospecific transformations of similar precursors. chemsynthesis.com

Future innovations will likely focus on combining these approaches, for instance, using biocatalysis to generate a chiral intermediate that is then elaborated through chemical synthesis. The development of continuous flow processes for these syntheses will also be crucial for achieving scalable and cost-effective production, a necessary step for extensive biological evaluation and potential therapeutic development.

Elucidation of Novel Biological Roles and Target Interactions

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established targets for a variety of drugs. scholarpedia.org GABA analogues can exert their effects by interacting with GABA receptors (GABAA, GABAB, and GABAC), as well as by modulating the activity of GABA-metabolizing enzymes like GABA aminotransferase (GABA-T). scholarpedia.orgdrugbank.com

The biological role of this compound remains largely unexplored. However, studies on structurally similar compounds provide important clues. For example, 3-methyl-GABA has been shown to be a potent activator of L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, and exhibits anticonvulsant activity. medchemexpress.com Notably, this GAD activation is stereoselective for the (R)-isomer of 3-methyl-GABA. medchemexpress.com This strongly suggests that this compound could also modulate GABAergic neurotransmission, potentially through a similar mechanism.

Furthermore, the stereochemistry of the hydroxyl group in 4-amino-3-hydroxybutanoic acid (GABOB) dictates its selectivity for different GABA receptor subtypes. nih.gov The (R)-enantiomer of GABOB is a more potent agonist at GABAB and GABAC receptors, while the (S)-enantiomer is more active at GABAA receptors. nih.gov This highlights the critical importance of the stereocenter in determining the pharmacological profile of GABA analogues. It is therefore plausible that the methyl group in this compound could confer a unique profile of activity and selectivity towards GABA receptors or metabolizing enzymes.

Future research will need to systematically evaluate the affinity and efficacy of this compound at various GABA receptor subtypes and its effect on GABAergic enzymes. This will involve a range of in vitro and in vivo studies, including radioligand binding assays, electrophysiological recordings, and behavioral pharmacology models. The elucidation of its precise molecular targets will be a critical step in understanding its potential therapeutic applications, which could range from epilepsy and anxiety to neuropathic pain.

Rational Design of Derivatives with Tuned Biochemical Properties

Once the biological targets of this compound are identified, the next frontier will be the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect biological activity. nih.gov

For instance, if this compound is found to interact with a specific GABA receptor subtype, derivatives could be designed to enhance this interaction. This could involve modifying the carboxyl or amino groups to alter charge distribution and hydrogen bonding potential, or introducing other functional groups to probe for additional binding pockets on the receptor. The synthesis of a library of analogues with systematic variations around the core scaffold would be a key strategy.

The principles of rational design have been successfully applied to develop potent and selective modulators of GABA receptors. nih.gov For example, by understanding the pharmacophore of the benzodiazepine (B76468) binding site on the GABAA receptor, novel compounds with specific anxiolytic or hypnotic profiles have been developed. nih.gov Similarly, the design of mechanism-based inactivators of GABA aminotransferase has led to the development of effective antiepileptic drugs. nih.gov

Future research in this area for this compound would involve synthesizing a diverse set of derivatives and evaluating their biological activity. This iterative process of design, synthesis, and testing will be crucial for optimizing the therapeutic potential of this chemical scaffold.

Integration with Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the visualization of drug-receptor interactions, and the in silico screening of virtual compound libraries. mdpi.comnih.gov The integration of these computational approaches with experimental studies will be a key driver of future research on this compound.

Molecular docking studies can be used to predict the binding mode of this compound and its derivatives to the active sites of GABA receptors or enzymes. mdpi.com These studies can provide valuable insights into the specific amino acid residues involved in the interaction and can help to explain observed structure-activity relationships. For example, docking studies of GABA analogues at the GABAA receptor have helped to rationalize their binding affinities and functional activities. medchemexpress.com

In silico mutagenesis studies can further probe the importance of specific residues in the binding pocket, guiding the design of more potent and selective ligands. nih.gov Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. researchgate.net

The future of research on this compound will undoubtedly involve a close synergy between computational and experimental approaches. Molecular modeling will guide the design of new derivatives, and experimental results will, in turn, validate and refine the computational models. This integrated approach will accelerate the discovery and development of novel therapeutic agents based on this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (3R)-4-amino-3-methylbutanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective hydrogenation of α,β-unsaturated precursors. Monitor reaction progress via chiral HPLC to confirm stereochemical integrity .

- Enzymatic Resolution : Employ lipases or acylases to resolve racemic mixtures. For example, esterify the compound with a chiral alcohol, then selectively hydrolyze using an enzyme like Candida antarctica lipase B .

- Analytical Validation : Verify enantiomeric excess (ee) via ¹H-NMR with chiral solvating agents (e.g., Eu(hfc)₃) or chiral GC/MS. PubChem spectral data (InChI key: YQGDEPYYFWUPGO-GSVOUGTGSA-N) can serve as a reference .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹³C NMR identifies methyl and amino group positions (δ ~20 ppm for methyl, δ ~40 ppm for amino). 2D NOESY confirms spatial proximity of the methyl and amino groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₅H₁₁NO₂, exact mass: 117.0790). Fragmentation patterns distinguish regioisomers .

- IR Spectroscopy : Confirm carboxylic acid (1700–1750 cm⁻¹) and primary amine (3300–3500 cm⁻¹) functionalities .

Q. What biological targets or pathways are associated with this compound, and how are they studied?

- Methodological Answer :

- In Vitro Assays : Test GABA receptor modulation using patch-clamp electrophysiology in neuronal cultures. Compare activity to (R)-4-amino-3-hydroxybutanoic acid, a known GABA analogue .

- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS. Use deuterated internal standards (e.g., d₃-(3R)-4-amino-3-methylbutanoic acid) for accuracy .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).

- Purity Verification : Perform impurity profiling via UPLC-PDA (e.g., detect trifluoroacetic acid counterions at 210 nm, as noted in drug impurity standards) .

- Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding kinetics with functional cAMP assays to confirm target engagement .

Q. What computational approaches predict the physicochemical properties of this compound?

- Methodological Answer :

- QSPR Modeling : Use PubChem descriptors (e.g., topological polar surface area, logP) to predict solubility and permeability. Validate with experimental shake-flask solubility tests .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate pKa (carboxylic acid ~2.5, amino group ~9.8) and tautomeric stability .

Q. How to design a stability study for this compound under varying environmental conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂). Analyze degradation products via LC-HRMS and compare to known impurities (e.g., decarboxylated derivatives) .

- Surface Reactivity : Use ToF-SIMS (time-of-flight secondary ion mass spectrometry) to study adsorption/desorption on silica surfaces, mimicking drug formulation conditions .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields of this compound across studies?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., MeOH vs. THF) and temperatures. For example, THF at -20°C may reduce racemization .

- Byproduct Identification : Use preparative TLC to isolate side products (e.g., β-lactam derivatives) and characterize via X-ray crystallography .

Method Development

Q. How to develop a chiral HPLC method for quantifying this compound in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.